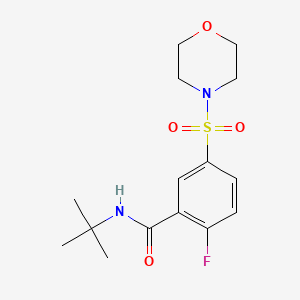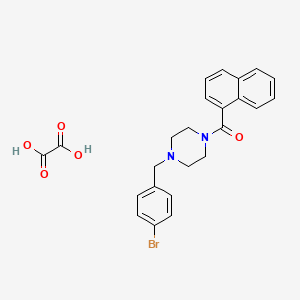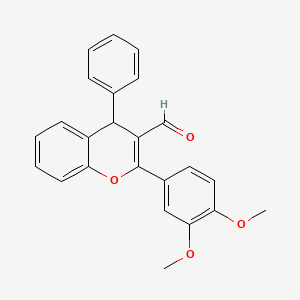
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting RAF kinase, it can also inhibit the activity of several other kinases, including VEGFR-2 and PDGFR-β, which are involved in angiogenesis and tumor growth. N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also some limitations to using N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in lab experiments. It is a potent inhibitor of several kinases, which can make it difficult to interpret the results of experiments. Additionally, it has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006. One area of interest is in developing combination therapies that can enhance its antitumor activity. Another area of interest is in identifying biomarkers that can predict response to N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006, which could help to personalize treatment for cancer patients. Additionally, there is ongoing research into the use of N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in other disease states, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-2-fluoro-5-nitrobenzamide. This compound is then reacted with thionyl chloride and morpholine to produce N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase, which plays a key role in the development and progression of many types of cancer. In preclinical studies, N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has demonstrated antitumor activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-tert-butyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)17-14(19)12-10-11(4-5-13(12)16)23(20,21)18-6-8-22-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWPLVRBUBFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5172853.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)




